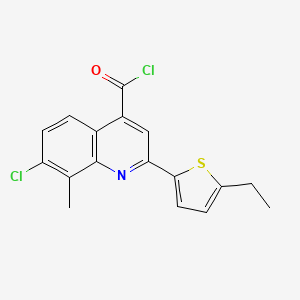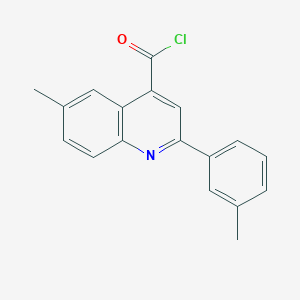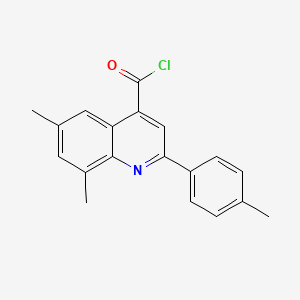![molecular formula C16H29NO4 B1452794 (2S)-2-[[(Tert-butoxy)carbonyl]amino]-8-nonenoic acid ethyl ester CAS No. 881683-81-4](/img/structure/B1452794.png)
(2S)-2-[[(Tert-butoxy)carbonyl]amino]-8-nonenoic acid ethyl ester
Vue d'ensemble
Description
The tert-butoxycarbonyl (Boc) group is a protective group often used in organic synthesis. It’s used to protect an amino group, preventing it from reacting under conditions that might affect other parts of the molecule .
Synthesis Analysis
The introduction of the Boc group into organic compounds can be achieved using various methods. One such method involves the use of flow microreactor systems, which has been found to be more efficient, versatile, and sustainable compared to batch processes .Molecular Structure Analysis
The Boc group consists of a carbonyl group (C=O) linked to an oxygen atom, which is in turn linked to a tert-butyl group (C(CH3)3). When attached to an amino group in a molecule, it significantly alters the molecule’s reactivity .Chemical Reactions Analysis
The Boc group can be removed from a molecule in a process known as deprotection. One mild method for the selective deprotection of the Boc group involves the use of oxalyl chloride in methanol .Applications De Recherche Scientifique
Biochemistry: Plasmid DNA Preparation
In biochemistry, this compound is utilized in the preparation of plasmid DNA, which is crucial for gene cloning, transfer, and manipulation. The tert-butoxycarbonyl group aids in the protection of amino groups during the synthesis of DNA sequences .
Organic Synthesis: Esterification Processes
The tert-butoxycarbonyl group is significant in organic synthesis, particularly in esterification reactions. It’s used in the Steglich Esterification, a method that allows the conversion of sterically demanding and acid-labile substrates into tert-butyl esters .
Pharmacology: Drug Synthesis
In pharmacology, the tert-butoxycarbonyl group is essential for the synthesis of drug molecules. It provides a protective group during the synthesis process, ensuring that functional groups are not affected by the reaction conditions until the appropriate step .
Medicinal Chemistry: Development of Therapeutics
This compound plays a role in medicinal chemistry for the development of therapeutic agents. Its protective group properties are leveraged in the synthesis of complex molecules that can be potential drugs .
Chemical Engineering: Flow Microreactor Systems
In chemical engineering, the compound is used in flow microreactor systems for the sustainable synthesis of tertiary butyl esters. These systems offer a more efficient and versatile method for introducing the tert-butoxycarbonyl group into various organic compounds .
Materials Science: Biomaterials Synthesis
Lastly, in materials science, the tert-butoxycarbonyl group’s unique reactivity is exploited in the synthesis of biomaterials. It’s used to modify the surface properties of materials to enhance their biocompatibility and functionality .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]non-8-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO4/c1-6-8-9-10-11-12-13(14(18)20-7-2)17-15(19)21-16(3,4)5/h6,13H,1,7-12H2,2-5H3,(H,17,19)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCVBWAIDBESKO-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCCCC=C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCCCCC=C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[[(Tert-butoxy)carbonyl]amino]-8-nonenoic acid ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






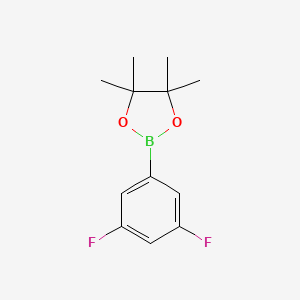

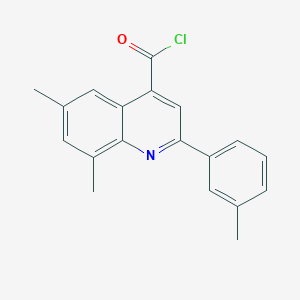

![3-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1452722.png)
![3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1452723.png)

